molecular formula C5H5N5 B13358452 7H-Purin-6-amine-15N

7H-Purin-6-amine-15N

Cat. No.: B13358452
M. Wt: 136.12 g/mol
InChI Key: GFFGJBXGBJISGV-PTQBSOBMSA-N
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Description

7H-Purin-6-amine-15N is a nitrogen-labeled derivative of adenine, a purine derivative with the molecular formula C5H5N4^15N. This compound is significant in various scientific research fields due to its unique isotopic labeling, which allows for detailed studies in biochemical and molecular biology research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Purin-6-amine-15N typically involves the incorporation of the nitrogen-15 isotope into the purine ring. One common method is the reaction of 6-chloropurine with ammonia-15N under specific conditions to replace the chlorine atom with an amino group containing the nitrogen-15 isotope .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

7H-Purin-6-amine-15N undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield purine oxides, while substitution reactions can produce a variety of functionalized purine derivatives .

Scientific Research Applications

7H-Purin-6-amine-15N has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7H-Purin-6-amine-15N involves its incorporation into nucleic acids, where it can be used to trace and study various biochemical pathways. The nitrogen-15 isotope allows for detailed nuclear magnetic resonance (NMR) studies, providing insights into molecular interactions and dynamics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7H-Purin-6-amine-15N lies in its isotopic labeling, which provides a powerful tool for tracing and studying nitrogen-related biochemical processes. This makes it particularly valuable in research areas requiring precise molecular tracking and analysis .

Properties

Molecular Formula

C5H5N5

Molecular Weight

136.12 g/mol

IUPAC Name

7H-purin-6-(15N)amine

InChI

InChI=1S/C5H5N5/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H3,6,7,8,9,10)/i6+1

InChI Key

GFFGJBXGBJISGV-PTQBSOBMSA-N

Isomeric SMILES

C1=NC2=NC=NC(=C2N1)[15NH2]

Canonical SMILES

C1=NC2=NC=NC(=C2N1)N

Origin of Product

United States

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